molecular formula C12H10ClN7O B11483238 N-(4-chlorobenzyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

N-(4-chlorobenzyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide

Cat. No.: B11483238
M. Wt: 303.71 g/mol
InChI Key: PXOPCLRGGCEUBE-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-CHLOROPHENYL)METHYL]-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: N-[(4-CHLOROPHENYL)METHYL]-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit specific enzymes and interact with DNA sets it apart from other triazole derivatives .

Properties

Molecular Formula

C12H10ClN7O

Molecular Weight

303.71 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C12H10ClN7O/c13-9-3-1-8(2-4-9)5-14-11(21)10-17-12(19-18-10)20-6-15-16-7-20/h1-4,6-7H,5H2,(H,14,21)(H,17,18,19)

InChI Key

PXOPCLRGGCEUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC(=NN2)N3C=NN=C3)Cl

Origin of Product

United States

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